2,3-Dimethylhexane

Catalog No.
S772812
CAS No.
584-94-1
M.F
C8H18
M. Wt
114.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylhexane

CAS Number

584-94-1

Product Name

2,3-Dimethylhexane

IUPAC Name

2,3-dimethylhexane

Molecular Formula

C8H18

Molecular Weight

114.23 g/mol

InChI

InChI=1S/C8H18/c1-5-6-8(4)7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

JXPOLSKBTUYKJB-UHFFFAOYSA-N

SMILES

CCCC(C)C(C)C

Canonical SMILES

CCCC(C)C(C)C

The exact mass of the compound 2,3-Dimethylhexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74170. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethylhexane (CAS 584-94-1) is an asymmetrically branched C8 alkane utilized primarily as a high-purity analytical standard and a specialized reference material in thermochemical and combustion kinetics research [1]. Characterized by a molecular weight of 114.23 g/mol, a boiling point of 115.6 °C, and a liquid density of 0.712 g/mL at 20 °C, this compound occupies a distinct physicochemical space between linear alkanes and highly branched isomers [1]. In industrial and laboratory procurement, it is predominantly sourced for Detailed Hydrocarbon Analysis (DHA) calibration mixtures, such as PIANO standards, and for validating predictive models of fuel autoignition and engine knock behavior where precise structural asymmetry is required .

Procuring a generic 'octane' or substituting 2,3-dimethylhexane with common alternatives like n-octane or 2,2,4-trimethylpentane (isooctane) fundamentally compromises both chromatographic resolution and kinetic modeling [1]. In capillary gas chromatography, the specific methyl branching at the 2- and 3-positions dictates a unique retention index that cannot be replicated by linear or symmetrically branched isomers, leading to critical misidentifications in petroleum QA/QC . Furthermore, in combustion research, the distinct steric hindrance of 2,3-dimethylhexane yields specific autoignition delay times and an intermediate Research Octane Number (RON = 73.4) that deviates significantly from the baseline reference fuels, making it irreplaceable for training accurate machine learning models and chemical kinetic mechanisms [1].

Isoparaffinic Retention Index Calibration in Detailed Hydrocarbon Analysis (DHA)

In ASTM D6729/D6730 detailed hydrocarbon analysis, 2,3-dimethylhexane serves as a non-interchangeable isoparaffinic retention marker . Due to its specific structural branching, it exhibits a boiling point of 115.6 °C, placing its gas chromatographic elution precisely between highly branched isomers like 2,2,4-trimethylpentane (99.3 °C) and linear n-octane (125.6 °C) . Substituting it with n-octane or isooctane would completely invalidate the retention index calibration for the C8 isoparaffin cluster, leading to misidentification of fuel components .

Evidence DimensionBoiling Point / GC Elution Marker
Target Compound Data115.6 °C (mid-elution C8 isoparaffin marker)
Comparator Or Baselinen-Octane (125.6 °C) and 2,2,4-Trimethylpentane (99.3 °C)
Quantified Difference10.0 °C to 16.3 °C differential dictating distinct retention times
ConditionsCapillary Gas Chromatography (ASTM D6729/D6730)

Procurement of the exact 2,3-dimethylhexane isomer is mandatory for formulating accurate PIANO standards used in quantitative refinery and petrochemical QA/QC.

Intermediate Octane Rating for Predictive Engine Knock Modeling

2,3-Dimethylhexane provides a critical intermediate calibration point for predictive combustion and engine knock models[1]. Unlike the primary reference fuels 2,2,4-trimethylpentane (RON = 100) and n-heptane (RON = 0), or linear n-octane (RON < 0), 2,3-dimethylhexane exhibits a Research Octane Number (RON) of 73.4 and a Motor Octane Number (MON) of 78.9 [1]. This specific RON/MON profile, driven by its asymmetric methyl branching at the 2- and 3-positions, makes it an essential target for validating artificial neural networks (ANNs) and NMR-based octane prediction algorithms where generic or highly symmetric isomers fail to capture mid-range knocking behavior [1].

Evidence DimensionResearch Octane Number (RON)
Target Compound DataRON = 73.4
Comparator Or Baseline2,2,4-Trimethylpentane (RON = 100) and n-Octane (RON < 0)
Quantified DifferenceProvides a ~26-point RON offset from the isooctane upper baseline
ConditionsCooperative Fuel Research (CFR) engine testing (ASTM D2699)

Researchers developing fuel prediction algorithms must procure 2,3-dimethylhexane to train models on asymmetric, moderately branched alkanes that bridge the gap between linear and highly branched extremes.

Thermochemical Reference for Autoignition and Shock Tube Modeling

In fundamental combustion research, the specific steric hindrance of 2,3-dimethylhexane alters its autoignition delay times compared to other C8 isomers. Its standard liquid enthalpy of formation is quantified at -252.6 kJ/mol, which differs thermodynamically from linear n-octane (-249.7 kJ/mol) and highly branched 2,2,4-trimethylpentane (-259.3 kJ/mol) [1]. This precise thermochemical footprint means that substituting 2,3-dimethylhexane with a generic octane isomer in shock tube experiments will yield inaccurate kinetic mechanisms for C-H and C-C bond cleavage during the low-temperature oxidation phase of fuel mixtures [1].

Evidence DimensionStandard Liquid Enthalpy of Formation (ΔfH°liquid)
Target Compound Data-252.6 kJ/mol
Comparator Or Baselinen-Octane (-249.7 kJ/mol) and 2,2,4-Trimethylpentane (-259.3 kJ/mol)
Quantified Difference2.9 to 6.7 kJ/mol variance in formation enthalpy
ConditionsStandard thermodynamic conditions (298.15 K)

Accurate chemical kinetic modeling of gasoline and aviation fuels requires the exact 2,3-dimethylhexane isomer to correctly simulate the autoignition behavior of moderately branched fuel fractions.

Detailed Hydrocarbon Analysis (DHA) and PIANO Calibration

As an essential isoparaffinic marker, 2,3-dimethylhexane is procured for formulating PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) standards . It is strictly required for calibrating high-resolution capillary gas chromatography systems under ASTM D6729 and D6730 methodologies, ensuring accurate quantification of complex refinery streams .

Training Artificial Neural Networks for Fuel Property Prediction

Due to its specific RON of 73.4 and MON of 78.9, 2,3-dimethylhexane is an ideal intermediate calibration compound [1]. It is utilized by petrochemical data scientists to train machine learning models and NMR-based algorithms that predict the engine knock behavior of novel hydrocarbon-ethanol and gasoline-ethanol blends [1].

Shock Tube and Rapid Compression Machine (RCM) Autoignition Studies

In combustion kinetics, the unique thermochemical profile and steric hindrance of 2,3-dimethylhexane make it a critical target for autoignition studies[1]. Researchers procure this exact isomer to develop and validate low-temperature oxidation mechanisms for asymmetrically branched alkanes, which are critical components of modern aviation and automotive fuels [1].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

584-94-1

Wikipedia

2,3-dimethylhexane

Dates

Last modified: 08-15-2023

Explore Compound Types